molecular formula C20H13NO2 B073939 N-(4-Biphenylyl)phthalic acid imide CAS No. 1592-49-0

N-(4-Biphenylyl)phthalic acid imide

Cat. No. B073939
CAS RN: 1592-49-0
M. Wt: 299.3 g/mol
InChI Key: NJTCXXFLSXRCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Biphenylyl)phthalic acid imide, also known as BPDA-PDA, is a chemical compound that has gained significant attention in the field of materials science, particularly in the development of high-performance polymers. BPDA-PDA belongs to the family of polyimides, which are known for their excellent thermal and mechanical properties, making them ideal for various applications, including electronics, aerospace, and automotive industries.

Mechanism Of Action

The mechanism of action of N-(4-Biphenylyl)phthalic acid imide is not well understood, but it is believed that the material's unique properties are due to its highly ordered structure and the presence of strong intermolecular forces. N-(4-Biphenylyl)phthalic acid imide has a rigid, planar structure, which allows for strong intermolecular interactions, resulting in its excellent thermal and mechanical properties.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of N-(4-Biphenylyl)phthalic acid imide, as it is primarily used in the field of materials science. However, studies have shown that N-(4-Biphenylyl)phthalic acid imide is biocompatible, making it a potential candidate for biomedical applications, such as tissue engineering.

Advantages And Limitations For Lab Experiments

One of the primary advantages of N-(4-Biphenylyl)phthalic acid imide is its excellent thermal and mechanical properties, making it an ideal material for various lab experiments. However, the synthesis of N-(4-Biphenylyl)phthalic acid imide is a complex and time-consuming process, requiring specialized equipment and expertise. Additionally, N-(4-Biphenylyl)phthalic acid imide is a relatively expensive material, limiting its use in some lab experiments.

Future Directions

N-(4-Biphenylyl)phthalic acid imide has significant potential for various scientific research applications, and there are several future directions that researchers can explore. One potential direction is the development of new synthesis methods to improve the efficiency and scalability of the process. Another direction is the study of N-(4-Biphenylyl)phthalic acid imide's potential use in the development of new high-performance materials, such as nanocomposites. Additionally, researchers can explore the potential biomedical applications of N-(4-Biphenylyl)phthalic acid imide, such as drug delivery and tissue engineering.

Synthesis Methods

The synthesis of N-(4-Biphenylyl)phthalic acid imide involves the reaction of 4,4'-oxydianiline (ODA) with 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) in a polar aprotic solvent, such as N-methylpyrrolidone (NMP). The reaction is carried out under high temperature and pressure, resulting in the formation of a polyimide precursor. The precursor is then subjected to a thermal imidization process, which involves heating the material to a high temperature, resulting in the formation of the final product, N-(4-Biphenylyl)phthalic acid imide.

Scientific Research Applications

N-(4-Biphenylyl)phthalic acid imide has been extensively studied for its unique properties, making it an attractive material for various scientific research applications. One of the primary applications of N-(4-Biphenylyl)phthalic acid imide is in the field of microelectronics, where it is used as a dielectric material due to its high thermal stability and low dielectric constant. N-(4-Biphenylyl)phthalic acid imide has also been studied for its potential use in the development of high-performance composite materials, such as carbon fiber-reinforced polymers, due to its excellent mechanical properties.

properties

CAS RN

1592-49-0

Product Name

N-(4-Biphenylyl)phthalic acid imide

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

2-(4-phenylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C20H13NO2/c22-19-17-8-4-5-9-18(17)20(23)21(19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H

InChI Key

NJTCXXFLSXRCRT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Other CAS RN

1592-49-0

Origin of Product

United States

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